molecular formula C9H12N2O B15329967 2-Isopropylnicotinamide

2-Isopropylnicotinamide

Cat. No.: B15329967
M. Wt: 164.20 g/mol
InChI Key: MPDSFNSHONWPEH-UHFFFAOYSA-N
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Description

2-Isopropylnicotinamide is an organic compound with the molecular formula C9H12N2O It is a derivative of nicotinamide, which is an amide form of nicotinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylnicotinamide typically involves the reaction of nicotinic acid with isopropylamine. The process can be carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce isopropylamine derivatives.

Scientific Research Applications

2-Isopropylnicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of skin conditions and as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Isopropylnicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

  • Nicotinamide
  • Isopropylamine
  • Nicotinic acid

Comparison: 2-Isopropylnicotinamide is unique in its structure due to the presence of both the nicotinamide and isopropyl groups. This combination imparts distinct chemical and biological properties compared to its similar compounds. For instance, while nicotinamide is primarily known for its role in cellular metabolism, the addition of the isopropyl group in this compound may enhance its lipophilicity and potentially improve its ability to penetrate biological membranes.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-propan-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C9H12N2O/c1-6(2)8-7(9(10)12)4-3-5-11-8/h3-6H,1-2H3,(H2,10,12)

InChI Key

MPDSFNSHONWPEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=N1)C(=O)N

Origin of Product

United States

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